molecular formula C20H17NO2 B231361 N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide

N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide

Cat. No. B231361
M. Wt: 303.4 g/mol
InChI Key: PPWJUEUKAQPUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide, also known as 2'-methoxy-[1,1'-biphenyl]-2-carboxamidine (OMBC), is a chemical compound that has shown potential in various scientific research applications.

Mechanism Of Action

OMBC binds to amyloid fibrils and GPCRs through specific interactions with amino acid residues in the protein. The binding of OMBC to amyloid fibrils results in a fluorescence signal that can be detected using spectroscopy. The binding of OMBC to GPCRs can activate or inhibit signaling pathways, depending on the specific receptor and ligand.

Biochemical And Physiological Effects

OMBC has been shown to selectively bind to amyloid fibrils and GPCRs, with minimal binding to other proteins or cellular components. This selectivity makes OMBC a useful tool for studying these targets in vitro and in vivo. However, the effects of OMBC on cellular processes and physiological systems are not well understood and require further investigation.

Advantages And Limitations For Lab Experiments

OMBC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of selectivity for its targets. Additionally, OMBC can be used in a variety of experimental settings, including in vitro assays, imaging studies, and animal models. However, OMBC also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on OMBC. One area of focus is the development of new fluorescent probes based on the structure of OMBC for detecting amyloid fibrils and other protein aggregates. Another area of focus is the identification of new GPCRs that can be targeted by OMBC and the development of new drugs based on this targeting. Additionally, further investigation is needed to understand the biochemical and physiological effects of OMBC and its potential as a therapeutic agent for various diseases.

Synthesis Methods

OMBC can be synthesized using a two-step process. First, 2-bromo-1,1'-biphenyl is reacted with sodium methoxide to form 2-methoxy-1,1'-biphenyl. Then, this intermediate is reacted with 4-methoxybenzoyl chloride in the presence of a base to form OMBC.

Scientific Research Applications

OMBC has been studied for its potential use as a fluorescent probe for detecting amyloid fibrils, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's. OMBC has also been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are targets for many drugs.

properties

Product Name

N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

4-methoxy-N-(2-phenylphenyl)benzamide

InChI

InChI=1S/C20H17NO2/c1-23-17-13-11-16(12-14-17)20(22)21-19-10-6-5-9-18(19)15-7-3-2-4-8-15/h2-14H,1H3,(H,21,22)

InChI Key

PPWJUEUKAQPUIF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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